REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.[NH2:11]C(N)=O>C1(C)C=C(C)C=C(C)C=1.P(O)(O)O>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:11])=[O:7])=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
70 g
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Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C1(=CC(=CC(=C1)C)C)C
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Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
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Smiles
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P(O)(O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
154 (± 4) °C
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Type
|
CUSTOM
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Details
|
with stirring at from 150 to 158° C. for 8 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to 25° C. the solid
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Type
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FILTRATION
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Details
|
is filtered off with suction
|
Type
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WASH
|
Details
|
is washed with 50 ml of mesitylene
|
Type
|
ADDITION
|
Details
|
The filter cake is introduced into 250 ml of water
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Type
|
DISTILLATION
|
Details
|
subjected to steam distillation
|
Type
|
FILTRATION
|
Details
|
Subsequently the solid is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried at 100° C
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.7 g | |
YIELD: PERCENTYIELD | 72.9% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |